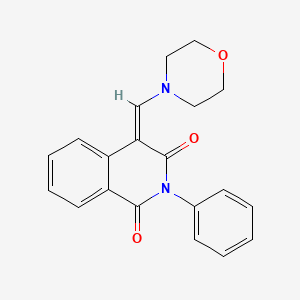
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione, also known as MMDA, is a chemical compound that is widely used in scientific research. MMDA is a derivative of isoquinoline and has been found to have a range of biochemical and physiological effects. In
作用机制
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione acts as a partial agonist at the 5-HT2A receptor and has been found to have a high affinity for this receptor. It also has a moderate affinity for the dopamine D2 receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors, as well as the inhibition of monoamine oxidase A and B.
Biochemical and Physiological Effects
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the levels of these neurotransmitters in the synapse. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been found to have a range of effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
实验室实验的优点和局限性
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is also relatively easy to synthesize and has been used in a range of experiments. However, there are also some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments. It has been found to have a range of side effects, including nausea, vomiting, and hallucinations, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione. One area of interest is the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione as a tool for studying the effects of various drugs on the body. Another area of interest is the investigation of the mechanisms of action of various diseases, including depression and anxiety. Additionally, there is interest in the development of new compounds based on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione that may have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that is widely used in scientific research. It has a range of biochemical and physiological effects, and has been found to be a useful tool for studying various biological processes. While there are some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments, it remains an important tool for researchers in a range of fields. Further research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione and its derivatives is likely to yield important insights into the mechanisms of various diseases and the development of new treatments.
合成方法
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with morpholine in the presence of sulfuric acid. This reaction results in the formation of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione.
科学研究应用
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is widely used in scientific research as a tool to study various biological processes. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various diseases.
属性
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

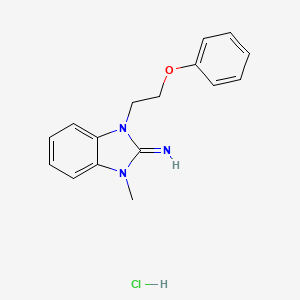
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
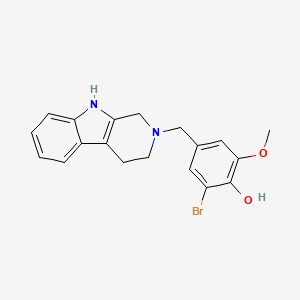

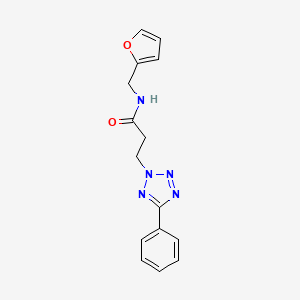
![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)

![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5219333.png)
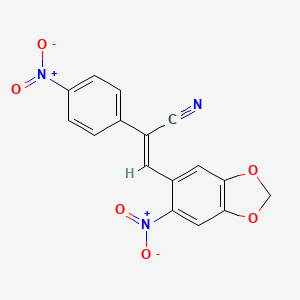

![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)